molecular formula C10H11NO3 B2421564 Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate CAS No. 1616110-67-8

Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate

Cat. No. B2421564
CAS RN: 1616110-67-8
M. Wt: 193.202
InChI Key: VHUHNEWQERKNBR-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate” is a chemical compound with the molecular formula C10H11NO3 . It is a solid substance with a molecular weight of 193.2 .


Synthesis Analysis

The synthesis of benzofuran derivatives, such as “this compound”, often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11NO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h4-5H,2-3,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 393.9±42.0 C at 760 mmHg . It is a solid substance stored at 4C, protected from light .

Scientific Research Applications

Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, it has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory agents, anti-cancer agents, and anti-bacterial agents. In biochemistry, it has been studied for its potential use as a neurotransmitter. In addition, this compound has been used in the synthesis of various polymers and other materials with potential applications in nanotechnology and material science.

Advantages and Limitations for Lab Experiments

Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate has several advantages for use in lab experiments. It is relatively stable, has a low toxicity, and is readily available. In addition, it is relatively easy to synthesize, making it a useful starting material for a variety of experiments. However, there are some limitations to its use. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.

Future Directions

There are a variety of potential future directions for the research of Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential use in the synthesis of polymers and other materials. In addition, further research could focus on the synthesis of novel derivatives of this compound with enhanced biological activity or improved solubility. Finally, this compound could be studied for its potential applications in nanotechnology and material science.

Synthesis Methods

Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate can be synthesized by a variety of methods. One method involves the reaction of 2,3-dihydrobenzofuran-7-carboxylic acid with a methylating agent such as dimethyl sulfate or methyl iodide. This reaction produces an intermediate which is then converted to this compound by heating. Another method involves the reaction of 4-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with a methylating agent, followed by oxidation to produce this compound.

Safety and Hazards

“Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate” is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . The safety information also includes precautionary statements P264, P270, and P330 .

properties

IUPAC Name

methyl 5-amino-2,3-dihydro-1-benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h4-5H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUHNEWQERKNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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